3-Butene-1,2-diol, 1-phenyl-, (1S,2S)-
Description
Significance of Chiral Vicinal Diols in Stereoselective Organic Synthesis
Chiral vicinal diols, or 1,2-diols, are a privileged structural motif found in a vast array of natural products and pharmaceuticals. academie-sciences.frchemicalbook.com Their importance in stereoselective organic synthesis stems from their utility as versatile chiral building blocks. chemicalbook.comchemsynthesis.com The two hydroxyl groups can be selectively protected, activated, or transformed into other functional groups, allowing for the controlled introduction of new stereocenters.
These diols are key intermediates in the synthesis of biologically active compounds such as carbohydrates, macrolides, and alkaloids. mdpi.com For instance, they are crucial in the synthesis of various pharmaceuticals, where the precise three-dimensional arrangement of atoms is critical for therapeutic efficacy. academie-sciences.fr The ability to synthesize enantiomerically pure vicinal diols allows chemists to construct complex target molecules with a high degree of stereochemical control, which is a fundamental goal in modern organic synthesis. researchgate.net
Historical Context of Asymmetric Dihydroxylation and Related Methodologies Leading to Chiral Diols
The development of methods for the enantioselective synthesis of chiral vicinal diols has been a major focus of research in organic chemistry. A landmark achievement in this area was the development of the Sharpless Asymmetric Dihydroxylation (AD) by K. Barry Sharpless and his coworkers in the 1980s, an achievement for which Sharpless was a co-recipient of the 2001 Nobel Prize in Chemistry. chemicalbook.comnih.govnih.gov This reaction revolutionized the synthesis of chiral diols by providing a reliable and highly enantioselective method for the dihydroxylation of prochiral alkenes. nih.govnih.gov
The Sharpless AD reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand, a stoichiometric co-oxidant, and other additives. chemicalbook.comnih.gov The chiral ligands are typically derivatives of the cinchona alkaloids dihydroquinine (DHQ) and dihydroquinidine (B8771983) (DHQD). nih.govnih.gov These ligands coordinate to the osmium tetroxide, creating a chiral environment that directs the dihydroxylation to one face of the alkene, leading to the formation of a specific enantiomer of the diol. nih.gov
Commercially available reagent mixtures, known as AD-mix-α (containing the (DHQ)₂-PHAL ligand) and AD-mix-β (containing the (DHQD)₂-PHAL ligand), have made this methodology widely accessible to synthetic chemists. chemicalbook.comnih.govnih.gov The choice between AD-mix-α and AD-mix-β determines which enantiomer of the diol is produced. The reaction mechanism is thought to proceed through a [3+2] cycloaddition of the osmium tetroxide-ligand complex to the alkene, followed by hydrolysis to release the diol and regenerate the osmium catalyst. chemicalbook.comnih.gov
The Sharpless Asymmetric Dihydroxylation has been successfully applied to a wide variety of alkenes, demonstrating high levels of enantioselectivity and functional group tolerance. It remains one of the most powerful and widely used methods for the synthesis of chiral vicinal diols, including (1S,2S)-3-Butene-1,2-diol, 1-phenyl-.
Structural Attributes and Stereochemical Descriptors of (1S,2S)-3-Butene-1,2-diol, 1-phenyl-
The chemical structure of (1S,2S)-3-Butene-1,2-diol, 1-phenyl- is characterized by a four-carbon butene chain with hydroxyl groups on the first and second carbons, and a phenyl group attached to the first carbon. The stereochemical descriptors (1S,2S) define the absolute configuration at the two chiral centers, C1 and C2.
| Property | Value |
| IUPAC Name | (1S,2S)-1-Phenyl-3-butene-1,2-diol |
| Molecular Formula | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol |
| CAS Number | 122340-62-9 |
This table presents the fundamental chemical identifiers for (1S,2S)-3-Butene-1,2-diol, 1-phenyl-.
The presence of both a phenyl ring and a vinyl group provides multiple sites for further chemical transformations. The vicinal diol functionality allows for the formation of cyclic acetals or ketals, selective oxidation, or conversion to epoxides. The vinyl group can participate in a variety of reactions, including hydrogenation, epoxidation, and cross-coupling reactions.
Spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are essential for confirming the structure and purity of the compound. While a specific, publicly available spectrum for this exact stereoisomer is not readily found, related structures provide expected characteristic signals. For instance, ¹H NMR would show distinct signals for the aromatic protons, the vinyl protons, and the protons on the carbon backbone, with coupling constants providing information about their relative stereochemistry. The hydroxyl protons would appear as broad singlets, and their presence would be confirmed by a broad absorption band in the IR spectrum in the range of 3200-3600 cm⁻¹.
Overview of Research Trajectories for (1S,2S)-3-Butene-1,2-diol, 1-phenyl-
The synthetic utility of (1S,2S)-3-Butene-1,2-diol, 1-phenyl- is demonstrated by its application as a chiral starting material in the total synthesis of various natural products and other complex organic molecules. Its stereochemically defined structure allows for the efficient construction of target molecules with multiple chiral centers.
One notable application is in the synthesis of the insect pheromone (+)-exo-brevicomin. This synthesis highlights the utility of the chiral diol as a precursor for creating the key stereocenters of the target molecule.
Another significant research trajectory involves the use of this diol in the stereoselective synthesis of (+)-Pestalotin, a secondary metabolite with interesting biological properties. nih.gov In these syntheses, the diol serves as a versatile four-carbon building block, with its pre-existing stereocenters guiding the formation of subsequent stereogenic centers in the synthetic sequence.
The research into the applications of (1S,2S)-3-Butene-1,2-diol, 1-phenyl- continues to expand as chemists seek efficient and stereoselective routes to complex molecular architectures. Its role as a fundamental chiral building block ensures its continued importance in the field of organic synthesis.
Structure
2D Structure
3D Structure
Properties
CAS No. |
202589-95-5 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
(1S,2S)-1-phenylbut-3-ene-1,2-diol |
InChI |
InChI=1S/C10H12O2/c1-2-9(11)10(12)8-6-4-3-5-7-8/h2-7,9-12H,1H2/t9-,10-/m0/s1 |
InChI Key |
WIVMOHUVHFHFLN-UWVGGRQHSA-N |
Isomeric SMILES |
C=C[C@@H]([C@H](C1=CC=CC=C1)O)O |
Canonical SMILES |
C=CC(C(C1=CC=CC=C1)O)O |
Origin of Product |
United States |
Synthetic Methodologies for 1s,2s 3 Butene 1,2 Diol, 1 Phenyl
Chemo- and Stereoselective Synthesis Strategies
The synthesis of (1S,2S)-3-Butene-1,2-diol, 1-phenyl- demands precise control over both chemoselectivity—differentiating between the two double bonds of a precursor like 1-phenyl-1,3-butadiene—and stereoselectivity to establish the two adjacent chiral centers with the correct (1S,2S) configuration.
Asymmetric Dihydroxylation Approaches
Asymmetric dihydroxylation (AD) is a premier method for the enantioselective synthesis of vicinal diols from olefins. nih.govencyclopedia.pub This approach involves the direct installation of both hydroxyl groups onto a double bond in a single, stereocontrolled step.
The Sharpless Asymmetric Dihydroxylation (SAD) is a powerful and reliable method for the enantioselective preparation of 1,2-diols from prochiral alkenes. wikipedia.orgorganic-chemistry.org The reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a stoichiometric re-oxidant and a chiral ligand. wikipedia.org The commercially available "AD-mix" reagents contain all necessary components, simplifying the procedure. nih.govwikipedia.org
For the synthesis of (1S,2S)-3-Butene-1,2-diol, 1-phenyl-, the logical precursor is (E)-1-phenyl-1,3-butadiene. A key challenge is the regioselectivity of the dihydroxylation, as the diene possesses two distinct double bonds. Generally, the Sharpless AD reaction favors the oxidation of the more electron-rich alkene. wikipedia.org In conjugated dienes, the reaction often selectively hydroxylates the terminal double bond. Research on diene substrates has shown that the presence of the chiral ligand can enhance the regioselectivity compared to reactions using OsO₄ alone. harvard.eduyork.ac.uk
To obtain the (1S,2S) enantiomer, the AD-mix-β formulation is used. wikipedia.orgalfa-chemistry.com This mixture contains the dihydroquinidine-based ligand (DHQD)₂PHAL. nih.govharvard.edu The reaction proceeds by adding the OsO₄ across the 3,4-double bond of (E)-1-phenyl-1,3-butadiene from the β-face (top face, according to the Sharpless mnemonic), yielding the desired (1S,2S) stereochemistry with high enantiomeric excess (ee). alfa-chemistry.com The catalytic cycle involves the formation of a chiral osmium-ligand complex, cycloaddition to the alkene to form an osmate ester, and subsequent hydrolysis to release the diol and the reduced osmium species, which is then re-oxidized. wikipedia.org
Table 1: Sharpless Asymmetric Dihydroxylation of (E)-1-phenyl-1,3-butadiene
| Reagent | Precursor | Ligand | Product | Expected ee |
| AD-mix-β | (E)-1-phenyl-1,3-butadiene | (DHQD)₂PHAL | (1S,2S)-3-Butene-1,2-diol, 1-phenyl- | >95% |
| AD-mix-α | (E)-1-phenyl-1,3-butadiene | (DHQ)₂PHAL | (1R,2R)-3-Butene-1,2-diol, 1-phenyl- | >95% |
The high degree of stereocontrol in the Sharpless AD reaction is a direct consequence of the chiral ligand coordinating to the osmium tetroxide catalyst. numberanalytics.com The most successful and widely used ligands are dimeric cinchona alkaloids connected by a linker, such as the phthalazine (B143731) (PHAL) bridge in (DHQD)₂PHAL and (DHQ)₂PHAL. nih.govharvard.edu
The ligand accelerates the reaction and creates a chiral binding pocket around the catalytic center. organic-chemistry.org E. J. Corey proposed a U-shaped binding pocket where the substrate fits in a specific orientation to minimize steric clashes with the chiral ligand framework. harvard.edu This forces the alkene to approach the osmium from one of two faces. The choice between the pseudoenantiomeric ligands, (DHQD)₂PHAL (in AD-mix-β) and (DHQ)₂PHAL (in AD-mix-α), dictates which face is exposed, thereby controlling the absolute stereochemistry of the resulting diol. wikipedia.orgalfa-chemistry.com
For the synthesis of (1S,2S)-1-phenyl-3-butene-1,2-diol, the (DHQD)₂PHAL ligand is required. It directs the delivery of the hydroxyl groups to the top face of the 3,4-double bond when the molecule is oriented according to the Sharpless mnemonic, leading to the desired (S,S) configuration at the newly formed stereocenters. alfa-chemistry.com Catalyst optimization can also involve adjusting the ligand concentration; using a higher molar concentration of the ligand can suppress a secondary, less enantioselective catalytic cycle, thereby improving the enantiomeric excess of the product. wikipedia.org
Diastereoselective Synthesis from Chiral Precursors
An alternative to creating chirality from a prochiral substrate is to use a substrate that already contains a stereocenter. This existing chirality can then direct the stereochemical outcome of subsequent reactions.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to control the stereochemical course of a reaction. wikipedia.org The Evans oxazolidinone auxiliaries are particularly effective for stereoselective aldol (B89426) reactions, which can be used to construct the carbon skeleton of the target diol with the correct stereochemistry. wikipedia.orgchem-station.com
A plausible route begins with acylating a chiral oxazolidinone, for example (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with phenylacetyl chloride. The resulting imide can be converted to its Z-boron enolate using dibutylboron triflate and a hindered base. chem-station.com This enolate then undergoes a highly diastereoselective Evans aldol reaction with acrolein. The steric bulk of the auxiliary directs the approach of the aldehyde, leading to the formation of a syn-aldol adduct with predictable absolute stereochemistry. chem-station.comalfa-chemistry.comtcichemicals.com
After the aldol reaction establishes the two required stereocenters (which will become C1 and C2 of the diol), the chiral auxiliary can be cleaved under mild conditions (e.g., hydrolysis with lithium hydroxide/hydrogen peroxide or reductive cleavage with lithium borohydride) to reveal a β-hydroxy carboxylic acid or a 1,3-diol, respectively, from which the target compound can be obtained. tcichemicals.com The high diastereoselectivity of the key aldol step is a major advantage of this methodology.
Table 2: Diastereoselective Evans Aldol Reaction for Diol Precursor Synthesis
| Chiral Auxiliary | Electrophile | Key Intermediate | Diastereomeric Ratio (d.r.) |
| (4R,5S)-N-phenylacetyl-oxazolidinone | Acrolein | syn-aldol adduct | Typically >95:5 |
In substrate-controlled synthesis, a stereocenter already present in the molecule dictates the stereochemistry of a newly formed adjacent stereocenter. For the synthesis of (1S,2S)-3-Butene-1,2-diol, 1-phenyl-, this can be achieved via the diastereoselective reduction of a chiral α-hydroxy ketone precursor, namely (S)-1-hydroxy-1-phenyl-3-buten-2-one.
This strategy relies on the principle of Cram's chelation control. In the presence of a chelating Lewis acid or certain reducing agents, the α-hydroxy group and the ketone carbonyl will coordinate to a metal center, forming a rigid five-membered ring intermediate. This conformation locks the molecule in place, and the steric bulk of the phenyl group blocks one face of the ketone. Consequently, the reducing agent (e.g., zinc borohydride (B1222165) or L-Selectride) is forced to deliver a hydride ion from the less hindered face, leading to the formation of the syn-diol with high diastereoselectivity. organic-chemistry.org
The synthesis of the enantiomerically pure (S)-α-hydroxy ketone precursor is a prerequisite for this method. Once obtained, its reduction under chelation-controlled conditions would furnish the (1S,2S)-diol. The stereochemical outcome is directly determined by the absolute configuration of the starting α-hydroxy ketone.
Table 3: Substrate-Controlled Reduction of a Chiral α-Hydroxy Ketone
| Substrate | Reducing Agent | Control Element | Major Product Diastereomer |
| (S)-1-hydroxy-1-phenyl-3-buten-2-one | Zinc Borohydride | Chelation Control | (1S,2S)-3-Butene-1,2-diol, 1-phenyl- (syn) |
Enantioselective Reductions of Precursor Ketones
The enantioselective reduction of a prochiral ketone is a cornerstone of modern asymmetric synthesis, providing a direct route to chiral secondary alcohols. wikipedia.org For the synthesis of (1S,2S)-1-phenyl-3-butene-1,2-diol, a logical precursor is an α-hydroxy ketone, such as (S)-2-hydroxy-1-phenylbut-3-en-1-one. The critical step is the stereoselective reduction of the carbonyl group to generate the C-1 hydroxyl with the correct (S) configuration, diastereoselective to the existing (S) stereocenter at C-2.
Asymmetric Hydrosilylation
Asymmetric hydrosilylation is a powerful technique for the enantioselective reduction of ketones, employing a hydrosilane as the reducing agent in the presence of a chiral catalyst. Copper hydride catalysts, generated in situ from a copper salt and a silane (B1218182), have been effectively utilized for the conjugate reduction of α,β-unsaturated carbonyl compounds. beilstein-journals.org For the reduction of a precursor ketone to (1S,2S)-1-phenyl-3-butene-1,2-diol, a chiral ligand is essential to control the stereochemical outcome.
The mechanism typically involves the coordination of the chiral catalyst to the ketone, followed by the transfer of a hydride from the silane to the carbonyl carbon. The choice of chiral ligand is paramount for achieving high enantioselectivity. Chiral bisphosphine ligands, such as Tol-BINAP, have shown excellent utility in copper-catalyzed asymmetric reductions. beilstein-journals.org Similarly, chiral phenol-NHC ligands have demonstrated high efficiency, where the phenol (B47542) moiety plays a crucial role in achieving high enantioselectivity. beilstein-journals.org
Research into the hydrosilylation of α,β-unsaturated ketones has shown that factors like the catalyst system, the silane used (e.g., trichlorosilane, polymethylhydrosiloxane), and the reaction conditions significantly influence both the yield and the enantiomeric excess (ee) of the resulting alcohol.
Table 1: Examples of Catalyst Systems for Asymmetric Hydrosilylation of Ketones
| Catalyst System | Chiral Ligand Type | Typical Substrate | Reference |
|---|---|---|---|
| Cu(OAc)₂ / PMHS | Chiral N-heterocyclic carbene (NHC) | α,β-unsaturated esters | beilstein-journals.org |
| CuCl / NaOtBu / (p-Tol)₃P | p-Tol-BINAP | α,β-unsaturated esters | beilstein-journals.org |
| Rh(I) complexes | Chiral diphosphines | Prochiral ketones | N/A |
This table presents generalized systems. Specific conditions for the synthesis of (1S,2S)-1-phenyl-3-butene-1,2-diol would require optimization.
Chiral Borane (B79455) Reductions
The reduction of ketones using borane (BH₃) can be rendered highly enantioselective by using a chiral catalyst, most notably a chiral oxazaborolidine in what is known as the Corey-Bakshi-Shibata (CBS) reduction. york.ac.uknih.gov This method is highly effective for reducing a wide range of prochiral ketones to their corresponding chiral alcohols with high enantioselectivity and predictable stereochemistry. wikipedia.orgnih.gov
The mechanism involves the formation of a complex between the oxazaborolidine catalyst and borane. The ketone then coordinates to this complex in a way that minimizes steric interactions between the ketone's substituents and the catalyst's chiral framework. york.ac.uk This directs the hydride transfer from the borane to one specific face of the carbonyl group, leading to the formation of one enantiomer of the alcohol preferentially.
Another strategy involves using chiral boranes derived from readily available chiral natural products, such as α-pinene. uwindsor.ca Reagents like Alpine-Borane (derived from (+)- or (-)-α-pinene and 9-borabicyclononane) and DIP-Chloride (B-chlorodiisopinocampheylborane) are effective for the enantioselective reduction of certain types of ketones. wikipedia.orguwindsor.ca The steric bulk of these reagents allows for effective differentiation between the two faces of the ketone.
Table 2: Common Chiral Borane Reagents for Ketone Reduction
| Reagent/Catalyst | Description | Precursor | Reference |
|---|---|---|---|
| CBS Catalyst (Oxazaborolidine) | Catalytic amount used with stoichiometric borane | Chiral amino alcohols | york.ac.uknih.gov |
| Alpine-Borane | Stoichiometric chiral organoborane reagent | (+)- or (-)-α-Pinene | wikipedia.org |
Enzymatic and Biocatalytic Syntheses
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes, operating under mild conditions, can exhibit exceptional levels of enantio- and diastereoselectivity. researchgate.net
Biotransformation Pathways
The synthesis of chiral 1,2-diols can be achieved through multi-enzyme cascade reactions. A well-established biocatalytic route to the analogous compound, 1-phenylpropane-1,2-diol (B147034), starts from inexpensive materials like benzaldehyde (B42025) and acetaldehyde. researchgate.netlookchem.com This two-step pathway can be adapted for the synthesis of (1S,2S)-1-phenyl-3-butene-1,2-diol.
The first step would involve a C-C bond formation catalyzed by a lyase, such as benzaldehyde lyase (BAL) or benzoylformate decarboxylase (BFD). These enzymes can catalyze the enantioselective ligation of an aldehyde (like benzaldehyde) with a second substrate to form an α-hydroxy ketone precursor. lookchem.com
The second step is the stereoselective reduction of the keto group in the α-hydroxy ketone intermediate. This is catalyzed by an alcohol dehydrogenase (ADH) or a ketoreductase (KRED), which are dependent on a nicotinamide (B372718) cofactor (NADH or NADPH). researchgate.netresearchgate.net By selecting the appropriate lyase and ADH, all possible stereoisomers of the diol can potentially be synthesized. For instance, BFD typically yields the (S)-α-hydroxy ketone, which can then be reduced by an (S)-selective ADH to produce the (1S,2S)-diol. lookchem.com
Alternatively, whole-cell biotransformations using organisms like baker's yeast (Saccharomyces cerevisiae) or other fungi and bacteria can be employed. wikipedia.orgresearchgate.net These organisms contain a variety of oxidoreductases that can reduce the carbonyl group of a precursor ketone, often with high enantioselectivity. Ene-reductases (EREDs) found in various microorganisms are particularly useful for the asymmetric reduction of α,β-unsaturated ketones, which could be alternative precursors. researchgate.netmanchester.ac.uk
Enzyme Screening and Engineering for Enantioselectivity
The success of a biocatalytic synthesis hinges on finding an enzyme with the desired activity and selectivity. This often requires extensive screening of enzyme libraries or different microbial strains. lookchem.comresearchgate.net For the synthesis of (1S,2S)-1-phenyl-3-butene-1,2-diol, one would screen a panel of alcohol dehydrogenases to find one that reduces the (S)-α-hydroxy ketone precursor with high diastereoselectivity for the (1S,2S) product.
For example, studies on 1-phenylpropane-1,2-diol synthesis have shown that alcohol dehydrogenase from Lactobacillus brevis (LbADH) selectively produces an (S)-configured hydroxyl center, while ADH from Thermoanaerobium species (ThADH) yields an (R)-configured center. lookchem.com This modularity allows for the targeted synthesis of each specific stereoisomer.
When a naturally occurring enzyme does not meet the required performance criteria (e.g., activity, stability, or selectivity), enzyme engineering can be employed. Through techniques like directed evolution or site-directed mutagenesis, an enzyme's properties can be tailored for a specific industrial application. This can lead to biocatalysts with enhanced enantioselectivity, broader substrate scope, and greater stability under process conditions. manchester.ac.uknih.gov
Protecting Group Strategies in the Synthesis of (1S,2S)-3-Butene-1,2-diol, 1-phenyl-
In multi-step syntheses, protecting groups are essential for temporarily masking reactive functional groups, such as the hydroxyl groups of a diol, to prevent them from interfering with subsequent reactions. wiley-vch.de The choice of a protecting group strategy for a 1,2-diol like (1S,2S)-1-phenyl-3-butene-1,2-diol depends on the stability of the group to the planned reaction conditions and the ease of its selective removal. utsouthwestern.edu
Common strategies for protecting 1,2-diols involve the formation of cyclic acetals or ketals. These are advantageous as they protect both hydroxyl groups simultaneously and can often be installed and removed under mild conditions.
Common Protecting Groups for 1,2-Diols:
Acetals/Ketals: Reaction with an aldehyde or ketone (e.g., benzaldehyde or acetone) in the presence of an acid catalyst forms a cyclic benzylidene acetal (B89532) or an acetonide, respectively. synarchive.com These are generally stable to basic and nucleophilic reagents but are readily cleaved under acidic conditions.
Silyl Ethers: Groups like tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) can be used to protect one or both hydroxyl groups. utsouthwestern.edu The primary hydroxyl is generally more reactive and can often be selectively protected using bulky silylating agents. wiley-vch.de Silyl ethers are typically removed using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF).
Benzyl (B1604629) Ethers (Bn): Benzyl ethers are robust protecting groups, stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents. wiley-vch.de They are most commonly removed by catalytic hydrogenation.
Carbonates: 1,2-diols can be protected as cyclic carbonates, which are stable to acidic conditions and can be removed under basic conditions. researchgate.net
The selection of an appropriate protecting group is critical. For instance, if a subsequent step in the synthesis involves acidic conditions, an acid-labile acetonide would be unsuitable, and a more robust benzyl ether might be preferred. Orthogonal protecting group strategies, where different protecting groups can be removed selectively without affecting others, are key to complex molecular syntheses. researchgate.net
Table 3: Selected Protecting Groups for 1,2-Diols
| Protecting Group | Formation Reagents | Cleavage Conditions | Stability | Reference |
|---|---|---|---|---|
| Acetonide | Acetone, Acid Catalyst (e.g., H₂SO₄, TsOH) | Aqueous Acid (e.g., AcOH, HCl) | Basic, Nucleophilic, Reductive, Oxidative | synarchive.com |
| Benzylidene Acetal | Benzaldehyde, Acid Catalyst (e.g., ZnCl₂) | Mild Acid, Hydrogenolysis | Basic, Nucleophilic, Reductive, Oxidative | synarchive.com |
| tert-Butyldimethylsilyl (TBS) | TBSCl, Imidazole | Fluoride ion (TBAF), Acid | Basic, Most Oxidative/Reductive | utsouthwestern.edu |
Green Chemistry Principles in Synthetic Route Design
The synthesis of enantiomerically pure compounds like (1S,2S)-3-Butene-1,2-diol, 1-phenyl- presents a significant challenge in organic chemistry. The application of green chemistry principles to these synthetic routes is crucial for developing sustainable and environmentally benign processes. These principles focus on minimizing waste, reducing the use of hazardous substances, and maximizing efficiency through the use of catalytic methods and renewable resources.
A primary approach to the green synthesis of chiral diols is through catalytic asymmetric dihydroxylation. The Sharpless Asymmetric Dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from prochiral alkenes. wikipedia.orgharvard.edu This reaction utilizes a catalytic amount of the highly toxic and expensive osmium tetroxide, with a stoichiometric co-oxidant like potassium ferricyanide (B76249) or N-methylmorpholine N-oxide (NMO) to regenerate the osmium catalyst in a catalytic cycle. wikipedia.orgharvard.edu This catalytic approach significantly reduces the amount of osmium required, a key aspect of green chemistry. The reaction is highly selective, providing the desired diol in high enantiomeric excess, which avoids the need for classical resolution methods that generate significant waste. wikipedia.org The choice of chiral ligand, either dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ) derivatives, dictates the stereochemical outcome of the reaction. wikipedia.org
Table 1: Ligand Control in Sharpless Asymmetric Dihydroxylation This table illustrates the selection of AD-mix reagents to obtain specific stereoisomers of a diol.
| Desired Diol Stereoisomer | AD-mix Reagent | Chiral Ligand Component |
|---|---|---|
| (S,S) | AD-mix-β | (DHQD)₂-PHAL |
| (R,R) | AD-mix-α | (DHQ)₂-PHAL |
Data sourced from wikipedia.org.
Another advanced catalytic method involves the enantioselective diboration of 1,3-dienes. The use of platinum-catalyzed enantioselective 1,2-diboration of 1,3-dienes provides access to chiral allylboron reagents that can be subsequently oxidized to the corresponding 1,2-diols. nih.gov This strategy offers high selectivity for the 1,2-addition product over the 1,4-addition product. nih.govnih.gov The reaction proceeds with high enantioselectivity, controlled by a chiral phosphonite ligand. nih.gov This method is a prime example of developing new catalytic reactions to create valuable chiral building blocks efficiently.
Biocatalysis represents a frontier in green chemistry for the synthesis of chiral compounds. While direct enzymatic synthesis of (1S,2S)-3-butene-1,2-diol, 1-phenyl- is not widely documented, analogous processes for similar molecules like 1-phenylpropane-1,2-diols highlight the potential. researchgate.net These processes often employ a combination of enzymes, such as lyases and alcohol dehydrogenases, in one-pot reactions. researchgate.netacs.org Such biocatalytic cascades can start from inexpensive and simple substrates and proceed under mild, aqueous conditions, thereby minimizing the use of organic solvents and harsh reagents. researchgate.net The use of whole-cell biocatalysts further simplifies the process by eliminating the need for enzyme purification. acs.org The high stereoselectivity of enzymes often leads to products with very high enantiomeric and diastereomeric purity, reducing downstream purification efforts. acs.org
The principles of green chemistry are also evident in the choice of solvents and reaction conditions. The use of supercritical fluids, such as carbon dioxide, is an environmentally friendly alternative to traditional organic solvents in some catalytic reactions, although its application to this specific synthesis is still an area for development. nih.gov
Table 2: Comparison of Synthetic Strategies based on Green Chemistry Principles
| Synthetic Strategy | Key Green Chemistry Principle(s) | Advantages | Challenges |
|---|---|---|---|
| Sharpless Asymmetric Dihydroxylation | Catalysis (reduces use of toxic OsO₄), High Atom Economy | High enantioselectivity, well-established method. wikipedia.orgharvard.edu | Still uses a toxic metal and stoichiometric oxidant. |
| Catalytic 1,2-Diboration | Catalysis, High Selectivity | Excellent enantiocontrol, versatile product for further synthesis. nih.gov | Requires specialized ligands and reagents. nih.gov |
Reactivity and Transformations of 1s,2s 3 Butene 1,2 Diol, 1 Phenyl
Derivatization Reactions of the Diol Moiety
The adjacent hydroxyl groups are a key reactive site in the molecule, enabling various derivatization reactions, including protection, oxidation, and the formation of esters and ethers.
Protection and Deprotection Chemistry
In multi-step syntheses, it is often necessary to temporarily block the reactive hydroxyl groups of the diol to prevent unwanted side reactions. organic-chemistry.org 1,2-diols are commonly protected by forming five-membered cyclic structures. chem-station.com
Acetal (B89532) Formation: A prevalent method for protecting 1,2-diols is the formation of cyclic acetals. chem-station.com Reaction of (1S,2S)-1-phenyl-3-butene-1,2-diol with a ketone or aldehyde under acidic conditions yields a cyclic acetal. For instance, using acetone in the presence of an acid catalyst forms an acetonide, a dimethyl-substituted cyclic acetal. pearson.com Similarly, benzaldehyde (B42025) can be used to form a benzylidene acetal. chem-station.com These acetal protecting groups are stable under basic and nucleophilic conditions but can be readily removed (deprotected) by treatment with aqueous acid to regenerate the diol. chem-station.comyoutube.com
Carbonate Formation: Cyclic carbonates can also serve as protecting groups for 1,2-diols. This is achieved by reacting the diol with phosgene or a phosgene equivalent, such as carbonyldiimidazole (CDI), in the presence of a base. Deprotection of cyclic carbonates is typically accomplished under basic conditions. chem-station.com
Silyl Acetal Formation: Silyl acetals offer another route for protection and can be deprotected using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF). chem-station.comyoutube.com
Table 1: Common Protecting Groups for the Diol Moiety
| Protecting Group | Reagents for Protection | Reagents for Deprotection | Stability Conditions |
|---|---|---|---|
| Acetonide (Dimethyl Acetal) | Acetone, Acid Catalyst (e.g., PTSA) pearson.comyoutube.com | Aqueous Acid (e.g., HCl, H₂SO₄) youtube.com | Basic, Nucleophilic, Reductive chem-station.com |
| Benzylidene Acetal | Benzaldehyde, Acid Catalyst chem-station.com | Aqueous Acid, Hydrogenolysis chem-station.com | Basic, Nucleophilic, Reductive chem-station.com |
| Cyclic Carbonate | Phosgene or CDI, Base | Basic Conditions (e.g., Hydrolysis) chem-station.com | Acidic, Reductive |
| Silyl Acetal | Dialkyldichlorosilane | Fluoride Source (e.g., TBAF) youtube.com | Varies with silyl group |
Oxidation Reactions
The hydroxyl groups of (1S,2S)-1-phenyl-3-butene-1,2-diol can be oxidized to yield carbonyl compounds. The product of the oxidation depends on the specific hydroxyl group targeted and the reagents used. The molecule contains a benzylic secondary alcohol and a non-benzylic secondary alcohol.
Selective Oxidation to α-Hydroxy Ketone: The benzylic secondary alcohol is generally more susceptible to oxidation. Selective oxidation can yield the corresponding α-hydroxy ketone, (S)-1-hydroxy-1-phenylbut-3-en-2-one. Various oxidizing agents can be employed for the selective mono-oxidation of vicinal diols, including systems based on manganese catalysts with hydrogen peroxide. nih.govresearchgate.net The combination of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a stoichiometric oxidant like iodobenzene dichloride can also achieve this transformation. organic-chemistry.org
Oxidation to Diketone: Under more vigorous conditions or with an excess of the oxidizing agent, both hydroxyl groups can be oxidized to afford the corresponding 1,2-diketone, 1-phenylbut-3-ene-1,2-dione. organic-chemistry.orgresearchgate.net A two-step process involving heteroarylation followed by oxidation with selenium dioxide (SeO₂) has been used to synthesize 1,2-diketones. nih.gov
Oxidative Cleavage: Strong oxidizing agents, such as periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄), can cleave the carbon-carbon bond between the two hydroxyl groups. This reaction would break the molecule into benzaldehyde and 2-propenal (acrolein).
Table 2: Oxidation Products of (1S,2S)-1-Phenyl-3-butene-1,2-diol
| Oxidation Product | Reagents | Comments |
|---|---|---|
| (S)-1-Hydroxy-1-phenylbut-3-en-2-one | Mn(II)/H₂O₂, TEMPO/PhICl₂ nih.govorganic-chemistry.org | Selective oxidation of the non-benzylic secondary alcohol. |
| (S)-2-Hydroxy-1-phenylbut-3-en-1-one | Selective oxidizing agents | Selective oxidation of the benzylic secondary alcohol. |
| 1-Phenylbut-3-ene-1,2-dione | Excess oxidizing agent (e.g., TEMPO), SeO₂ researchgate.netnih.gov | Oxidation of both hydroxyl groups. |
| Benzaldehyde and Acrolein | HIO₄, Pb(OAc)₄ | Cleavage of the C1-C2 bond. |
Esterification and Etherification Reactions
The hydroxyl groups of the diol readily undergo esterification and etherification reactions.
Esterification: Esters can be formed by reacting the diol with carboxylic acids, acid anhydrides, or acyl chlorides, typically in the presence of an acid or base catalyst. For example, reaction with acetic anhydride would yield the corresponding diacetate ester. Enzymatic methods, utilizing lipases, can also be employed for the stereospecific esterification of 1,2-diols, often with an acylating agent like succinic anhydride. google.com This can be a method for kinetic resolution of racemic diols.
Etherification: Ethers can be synthesized via methods such as the Williamson ether synthesis, where the diol is first deprotonated with a strong base (e.g., sodium hydride) to form alkoxides, which then act as nucleophiles to displace a halide from an alkyl halide. This can result in the formation of a mono-ether or a di-ether, depending on the stoichiometry of the reagents.
Reactions Involving the Phenyl Group
The phenyl group can undergo reactions typical of aromatic compounds, primarily electrophilic aromatic substitution. wikipedia.org The reactivity and regioselectivity of these substitutions are governed by the nature of the substituent already attached to the ring.
Electrophilic Aromatic Substitution
The substituent attached to the benzene ring is a -(CH(OH)CH(OH)CH=CH₂), which is an alkyl group bearing hydroxyl functionalities. Alkyl groups and hydroxyl groups are both activating and ortho-, para-directing for electrophilic aromatic substitution (EAS). ucalgary.ca Therefore, incoming electrophiles are expected to add to the positions ortho or para to the point of attachment on the phenyl ring. msu.edu
Common EAS reactions include:
Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group. masterorganicchemistry.com
Halogenation: Reaction with a halogen (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) introduces a halogen atom. masterorganicchemistry.com
Friedel-Crafts Alkylation: Reaction with an alkyl halide and a Lewis acid catalyst attaches an alkyl group. masterorganicchemistry.com
Friedel-Crafts Acylation: Reaction with an acyl halide or anhydride and a Lewis acid catalyst attaches an acyl group. masterorganicchemistry.com
The presence of the diol's hydroxyl groups may complicate these reactions, potentially requiring protection of the diol moiety prior to performing EAS to avoid side reactions with the acidic catalysts.
Functionalization of the Aromatic Ring
Functionalization of the aromatic ring refers to the introduction of various substituents to modify the molecule's properties. Based on the principles of EAS, the directing effects of the existing side chain will guide the placement of new functional groups. msu.edu For (1S,2S)-1-phenyl-3-butene-1,2-diol, the activating nature of the substituent facilitates the introduction of groups at the ortho and para positions. Steric hindrance from the bulky side chain might favor substitution at the less hindered para position over the ortho positions. ucalgary.ca This allows for the synthesis of a variety of substituted derivatives, where new functional groups can be introduced onto the phenyl ring for further synthetic manipulations.
Reactions of the Terminal Alkene Moiety
The carbon-carbon double bond of the terminal alkene can be readily reduced to a single bond through catalytic hydrogenation. This transformation converts (1S,2S)-1-phenyl-3-butene-1,2-diol into (1S,2S)-1-phenylbutane-1,2-diol, saturating the molecule. The choice of catalyst and reaction conditions is crucial to ensure selective reduction of the alkene without affecting the phenyl ring or the diol functionality.
Commonly employed catalysts for this type of transformation include palladium, platinum, and nickel, often supported on materials like carbon (Pd/C) or alumina (Al₂O₃). The reaction is typically carried out under an atmosphere of hydrogen gas. For instance, the hydrogenation of similar unsaturated diols, such as 2-butyne-1,4-diol, has been shown to proceed in a stepwise manner, first reducing the alkyne to an alkene and then the alkene to the fully saturated alkane. researchgate.netresearchgate.net In the case of (1S,2S)-1-phenyl-3-butene-1,2-diol, the first step is already complete. The subsequent hydrogenation to the corresponding butane-1,4-diol derivative requires a suitable catalyst. researchgate.net Studies on related compounds like 4-(2-furyl)-3-buten-2-one demonstrate that the hydrogenation of the C=C double bond is a primary step in the reaction network. mdpi.com
Single-atom alloy (SAA) catalysts, such as PdAg compositions, have also shown high selectivity in the hydrogenation of unsaturated compounds, favoring the formation of the alkene from an alkyne, which underscores the ability to control the extent of reduction. mdpi.com For the complete saturation of the terminal alkene in (1S,2S)-1-phenyl-3-butene-1,2-diol, standard hydrogenation conditions are generally effective.
| Catalyst | Support | Typical Substrate Type | Primary Product |
|---|---|---|---|
| Palladium (Pd) | Carbon (C), Alumina (Al₂O₃) | Alkynes, Alkenes | Alkanes (full saturation) |
| Platinum (Pt) | Silicon Carbide (SiC) | Alkynes, Alkenes | Alkanes |
| Rhenium (Re) | Graphite (G) | Conjugated Enones | Saturated Ketones |
The terminal alkene is susceptible to electrophilic attack, making it a prime candidate for epoxidation. This reaction introduces a three-membered oxirane ring, yielding (1S,2S)-1-phenyl-1,2-(oxiran-2-yl)ethanol. Epoxidation is a valuable transformation as it converts a planar alkene into a chiral epoxide, which can serve as an intermediate for synthesizing a variety of fine chemicals and pharmaceuticals. bath.ac.uk
Various reagents can be employed for this purpose. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly used for the epoxidation of alkenes. mdpi.com The reaction typically proceeds by dissolving the allylic alcohol in a solvent like dichloromethane, followed by the addition of m-CPBA and a mild base like sodium bicarbonate to buffer the acidic byproduct. mdpi.com
Given the presence of a neighboring hydroxyl group, (1S,2S)-1-phenyl-3-butene-1,2-diol is an allylic alcohol. This structure makes it an ideal substrate for directed epoxidation reactions, such as the Sharpless asymmetric epoxidation. This method uses a titanium tetra(isopropoxide) catalyst, a chiral diethyl tartrate (DET) ligand, and an oxidizing agent like tert-butyl hydroperoxide to achieve high enantioselectivity in the formation of 2,3-epoxyalcohols from prochiral allylic alcohols. wayne.edu
The terminal alkene can also participate in cycloaddition reactions. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings. researchgate.netnih.govlibretexts.org In this context, the vinyl group of (1S,2S)-1-phenyl-3-butene-1,2-diol can act as a dienophile, reacting with a conjugated diene. The reactivity of the alkene as a dienophile is typically enhanced by electron-withdrawing groups, which are absent here. However, the reaction can still proceed, often requiring thermal conditions.
| Reaction Type | Typical Reagent(s) | Product Functional Group |
|---|---|---|
| Epoxidation | m-CPBA; Ti(O-i-Pr)₄, DET, t-BuOOH (Sharpless) | Epoxide (Oxirane) |
| Diels-Alder Cycloaddition | Conjugated Diene (e.g., 1,3-Butadiene) | Cyclohexene derivative |
| Syn-Dihydroxylation | Osmium Tetroxide (OsO₄), NMO | Tetraol |
| Anti-Dihydroxylation | 1. m-CPBA; 2. H₃O⁺ | Tetraol |
Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, often catalyzed by ruthenium complexes like Grubbs' catalysts. wikipedia.org For a terminal alkene like the one in (1S,2S)-1-phenyl-3-butene-1,2-diol, cross-metathesis is particularly relevant. This reaction involves coupling the terminal alkene with another olefin to create a new, more complex alkene. illinois.edu A pertinent example is the cross-metathesis of eugenol, which also possesses a terminal alkene, with cis-2-butene-1,4-diol using a Grubbs' catalyst to form a new C-C bond with high E-selectivity. researchgate.netsemanticscholar.org This demonstrates the feasibility of using the vinyl group of (1S,2S)-1-phenyl-3-butene-1,2-diol in similar transformations to synthesize more elaborate structures.
Cross-coupling reactions, particularly those catalyzed by palladium, offer another avenue for functionalizing the terminal alkene. nih.gov As an allylic alcohol, (1S,2S)-1-phenyl-3-butene-1,2-diol can directly participate in palladium(0)-catalyzed allylation reactions with aryl or alkenylboronic acids (Suzuki-Miyaura coupling). rsc.org These reactions are atom-economical and can proceed without the need for a base or the pre-activation of the alcohol into a better leaving group. rsc.orgorganic-chemistry.org The reaction mechanism typically involves the formation of a π-allylpalladium intermediate, which then undergoes transmetalation with the boronic acid and subsequent reductive elimination to form the coupled product. core.ac.ukucmerced.edu
| Reaction | Catalyst System | Coupling Partner | General Product |
|---|---|---|---|
| Olefin Cross-Metathesis | Grubbs' Catalyst (Ru-based) | Another Olefin (R-CH=CH-R') | New, substituted alkene |
| Suzuki-Miyaura Coupling | Palladium(0) complex (e.g., Pd(PPh₃)₄) | Aryl/Vinyl Boronic Acid | Allylated arene or 1,4-diene |
Rearrangements and Cyclization Pathways
Vicinal diols, or 1,2-diols, are known to undergo characteristic rearrangements, most notably the pinacol rearrangement. This reaction occurs under acidic conditions and involves the protonation of one hydroxyl group, its departure as water to form a carbocation, and a subsequent 1,2-migratory shift to form a ketone or aldehyde. For (1S,2S)-1-phenyl-3-butene-1,2-diol, this rearrangement could potentially lead to the formation of 1-phenylbut-3-en-2-one.
The molecule also possesses the structural elements necessary for intramolecular cyclization. For instance, single-enantiomer 2-hydroxy-3-butenyl tosylate, a derivative of a butene-diol, is a key precursor for forming single-enantiomer 3,4-epoxy-1-butene through ring-closure of the hydroxytosylate. researchgate.net A similar intramolecular Williamson ether synthesis could be envisioned for a suitably derivatized (1S,2S)-1-phenyl-3-butene-1,2-diol.
Furthermore, the diol can react with phosgene or its equivalents to form a cyclic carbonate. This transformation is a common strategy for protecting 1,2-diols and can also serve as an intermediate step to avoid loss of enantiomeric purity during other transformations, such as hydrolysis. researchgate.net Another potential pathway, inspired by the reactivity of similar furan-containing compounds, is an acid-catalyzed rearrangement and cyclization, such as the Piancatelli rearrangement, although this typically requires a furan ring. mdpi.com
Applications of 1s,2s 3 Butene 1,2 Diol, 1 Phenyl in Asymmetric Synthesis
As a Chiral Auxiliary in Stereoselective Reactions
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.netnih.gov The inherent chirality of the auxiliary creates a diastereomeric relationship with the forming stereocenter, allowing for facial discrimination and the preferential formation of one enantiomer. The (1S,2S)-1-phenyl-3-butene-1,2-diol can serve as an effective chiral auxiliary due to its C2-symmetric nature and the steric influence of the phenyl group. mdpi.com
When attached to a reactant, for instance, through the formation of an acetal (B89532) or ketal with a ketone or aldehyde, the diol's stereochemistry can effectively block one face of the molecule, guiding the approach of a reagent from the less hindered direction. This strategy has been successfully employed in a variety of reactions, including but not limited to:
Diels-Alder Reactions: By forming a chiral dienophile, the diol auxiliary can control the endo/exo selectivity and the facial selectivity of the cycloaddition.
Aldol (B89426) Reactions: When incorporated into an enolate, the chiral diol can direct the stereoselective addition to an aldehyde, leading to the formation of chiral β-hydroxy carbonyl compounds with high diastereoselectivity. lookchem.com
Alkylations: The auxiliary can control the stereoselective alkylation of enolates, establishing a new stereocenter with a predictable configuration.
A significant advantage of using a chiral auxiliary like (1S,2S)-1-phenyl-3-butene-1,2-diol is that after the desired stereoselective transformation, the auxiliary can typically be cleaved from the product and recovered for reuse, making the process more atom-economical. nih.gov The diastereomeric products formed can often be separated using standard chromatographic or crystallization techniques, and subsequent removal of the auxiliary yields the enantiomerically enriched target molecule.
As a Chiral Ligand Precursor for Asymmetric Catalysis
The utility of (1S,2S)-1-phenyl-3-butene-1,2-diol extends beyond its direct use as a chiral auxiliary to its role as a precursor for the synthesis of more complex chiral ligands. These ligands are instrumental in transition metal-catalyzed asymmetric reactions, where they coordinate to a metal center and create a chiral environment that dictates the stereochemical outcome of the catalytic transformation.
Ligand Design and Synthesis from (1S,2S)-3-Butene-1,2-diol, 1-phenyl-
The vicinal diol functionality of (1S,2S)-1-phenyl-3-butene-1,2-diol serves as a versatile handle for the introduction of various coordinating groups, such as phosphines, amines, or other heteroatoms. The synthesis of these ligands often involves a few key steps:
Activation of Hydroxyl Groups: The hydroxyl groups can be converted into better leaving groups, such as tosylates or mesylates.
Nucleophilic Substitution: Reaction with nucleophiles like phosphides (e.g., LiPPh₂) or amines introduces the desired coordinating atoms.
Modification of the Vinyl Group: The vinyl group can also be functionalized, for example, through hydroboration-oxidation to extend the ligand backbone or via metathesis reactions.
This modular approach allows for the synthesis of a diverse library of chiral ligands with varying steric and electronic properties, which can be screened for optimal performance in a specific catalytic reaction. The inherent C2 symmetry of the diol precursor is often transferred to the resulting ligand, which can be advantageous in reducing the number of possible diastereomeric transition states in a catalytic cycle.
Applications in Enantioselective Hydrogenation
Chiral phosphine (B1218219) ligands derived from diols are particularly effective in the enantioselective hydrogenation of prochiral olefins, ketones, and imines. Rhodium and Iridium complexes of these ligands have shown high efficacy in these transformations. For instance, bidentate phosphine ligands synthesized from (1S,2S)-1-phenyl-3-butene-1,2-diol can create a chiral pocket around the metal center, forcing the substrate to coordinate in a specific orientation and leading to the selective addition of hydrogen to one face of the double bond.
The enantiomeric excess (ee) achieved in these reactions is highly dependent on the structure of the ligand, the substrate, and the reaction conditions. The following table illustrates typical results obtained in the asymmetric hydrogenation of benchmark substrates using catalysts derived from chiral diols.
| Substrate | Catalyst System | Solvent | Pressure (H₂) | Enantiomeric Excess (ee) |
| Methyl (Z)-α-acetamidocinnamate | [Rh(COD)(P-P)]BF₄ | Methanol | 1 atm | >95% |
| Itaconic Acid Dimethyl Ester | [Ir(COD)(P-P)]BArF | Dichloromethane | 50 bar | >98% |
| 1-Phenyl-1,2-propanedione | Pt/Al₂O₃ with chiral modifier | Dichloromethane | 5 bar | up to 64% for the (R)-hydroxy ketone |
Data is representative of results found for similar chiral diol-derived ligand systems.
Use in Asymmetric C-C Bond Forming Reactions
The formation of carbon-carbon bonds is fundamental to organic synthesis. Chiral ligands derived from (1S,2S)-1-phenyl-3-butene-1,2-diol have found application in a variety of metal-catalyzed asymmetric C-C bond-forming reactions. These include:
Palladium-Catalyzed Allylic Alkylation: Chiral phosphine or nitrogen-containing ligands can control the enantioselectivity of the nucleophilic attack on a π-allyl palladium intermediate.
Copper-Catalyzed Conjugate Addition: Ligands can direct the 1,4-addition of organometallic reagents to α,β-unsaturated carbonyl compounds.
Heck Reaction: Asymmetric versions of the Heck reaction can be achieved using palladium catalysts bearing chiral ligands, leading to the formation of chiral substituted alkenes. researchgate.net
The success of these reactions often relies on the ability of the chiral ligand to control both the regioselectivity and the enantioselectivity of the transformation.
Role in Metal-Catalyzed Asymmetric Transformations
Beyond hydrogenation and C-C bond formation, ligands derived from (1S,2S)-1-phenyl-3-butene-1,2-diol are valuable in a broader range of metal-catalyzed asymmetric transformations. The versatility of the diol backbone allows for the synthesis of ligands suitable for various metals and reaction types. Examples include:
Asymmetric Hydrosilylation: Rhodium and platinum complexes can catalyze the enantioselective addition of a hydrosilane to a ketone or olefin.
Asymmetric Epoxidation: Chiral ligands can be used in combination with metals like titanium or vanadium to effect the enantioselective epoxidation of allylic alcohols.
Lewis Acid Catalysis: The diol itself, or derivatives thereof, can act as a chiral Lewis acid catalyst, activating carbonyl compounds towards nucleophilic attack. mdpi.com
As a Chiral Building Block for Complex Molecule Synthesis
In addition to its role in asymmetric catalysis, (1S,2S)-1-phenyl-3-butene-1,2-diol is a valuable chiral building block, or "chiral synthon," for the total synthesis of complex natural products and pharmaceuticals. acs.org Its pre-defined stereochemistry can be incorporated into a larger molecular framework, reducing the number of stereoselective steps required in a synthetic sequence.
The presence of multiple functional groups—two hydroxyls and a vinyl group—allows for a variety of subsequent chemical manipulations. For example, the diol can be protected and the vinyl group can undergo transformations such as ozonolysis, epoxidation, or dihydroxylation to introduce new functionality. The diol itself can be converted into a chiral epoxide, which is a versatile intermediate for further reactions.
The enzymatic synthesis of chiral diols, including stereoisomers of 1-phenylpropane-1,2-diol (B147034), has been demonstrated to be a powerful method for accessing these valuable building blocks from simple starting materials like benzaldehyde (B42025) and acetaldehyde. nih.gov These biocatalytic methods often provide high enantiomeric and diastereomeric purity. The ability to synthesize all four stereoisomers of a related diol highlights the potential for accessing a wide range of chiral synthons for various applications.
The utility of such chiral diols as building blocks is evident in their application to the synthesis of various biologically active compounds. The defined stereochemistry of the diol provides a crucial starting point for controlling the absolute configuration of multiple stereocenters in the final target molecule.
Total Synthesis of Natural Products
While direct examples of the total synthesis of specific natural products utilizing (1S,2S)-1-phenyl-3-butene-1,2-diol as a key starting material are not extensively documented in readily available literature, the structural motif it represents is central to many biologically active compounds. Chiral 1,2-diols are prevalent in a wide array of natural products, and the presence of the phenyl and vinyl groups in this specific diol offers strategic advantages for further chemical transformations. The vinyl group, for instance, can participate in various carbon-carbon bond-forming reactions, such as cross-coupling, metathesis, and addition reactions, allowing for the elaboration of complex carbon skeletons. The phenyl group can influence the stereochemical outcome of reactions and can be a key pharmacophore in the final target molecule. The diol functionality itself can be protected and deprotected as needed, or it can be transformed into other functional groups like epoxides or cyclic ethers, which are common features in natural product architectures.
Synthesis of Chiral Pharmaceutical Intermediates
The synthesis of enantiomerically pure pharmaceutical agents is of paramount importance, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. nih.gov Chiral diols are crucial intermediates in the synthesis of numerous drugs. nih.govnih.gov Although specific instances of (1S,2S)-1-phenyl-3-butene-1,2-diol being used as a direct precursor to a commercially available drug are not prominently reported, its structural features make it an ideal candidate for such applications.
The inherent chirality of (1S,2S)-1-phenyl-3-butene-1,2-diol allows for the introduction of specific stereocenters early in a synthetic sequence, a strategy often employed in the pharmaceutical industry to ensure the enantiopurity of the final active pharmaceutical ingredient (API). nih.gov For example, chiral amines, a common moiety in pharmaceuticals, can be synthesized from chiral precursors. nih.gov The diol functionality in (1S,2S)-1-phenyl-3-butene-1,2-diol could be converted to an amino alcohol, a key component in many drug molecules.
Table 1: Potential Pharmaceutical Scaffolds Accessible from (1S,2S)-1-Phenyl-3-butene-1,2-diol
| Pharmaceutical Scaffold | Potential Synthetic Transformation |
| Chiral Amino Alcohols | Conversion of diol to azido (B1232118) alcohol followed by reduction. |
| Chiral Epoxides | Selective tosylation of one hydroxyl group followed by intramolecular cyclization. |
| Lactones | Oxidation of the diol to a hydroxy acid followed by lactonization. |
Construction of Stereodefined Polyketide Analogues
Polyketides are a large and structurally diverse class of natural products with a wide range of biological activities, including antibiotic, antifungal, and anticancer properties. nih.gov Their backbones are assembled from simple carboxylic acid building blocks, leading to a characteristic repeating pattern of oxygenated carbons. The stereocontrolled synthesis of polyketides and their analogues is a significant challenge in organic chemistry. nih.gov
(1S,2S)-1-phenyl-3-butene-1,2-diol can serve as a valuable starting material for the construction of stereodefined polyketide fragments. The two contiguous stereocenters of the diol can be incorporated into the polyketide chain, setting the relative and absolute stereochemistry of that portion of the molecule. The vinyl group provides a handle for chain extension through various coupling reactions, while the phenyl group can be retained as a structural feature or modified as needed. The development of unified approaches to create libraries of polyketide fragments with both skeletal and stereochemical diversity is an active area of research. nih.gov
Table 2: Key Reactions for Incorporating (1S,2S)-1-Phenyl-3-butene-1,2-diol into Polyketide Chains
| Reaction Type | Description |
| Cross-Metathesis | The vinyl group can be coupled with other olefins to extend the carbon chain. |
| Aldol Addition | The hydroxyl groups can direct the stereochemical outcome of subsequent aldol reactions. |
| Epoxidation/Ring-Opening | The vinyl group can be epoxidized, and the resulting epoxide can be opened with various nucleophiles to introduce new functionality and stereocenters. |
Precursor for Chiral Materials Science Research
The development of chiral materials is a rapidly growing field with applications in enantioselective separation, asymmetric catalysis, and chiroptical devices. Chiral polymers, in particular, have garnered significant interest due to their unique properties. The incorporation of chiral monomers into a polymer backbone can induce a helical conformation or create chiral recognition sites.
(1S,2S)-1-phenyl-3-butene-1,2-diol is a potential candidate for a chiral monomer. The diol functionality can be used for the synthesis of polyesters or polyurethanes through condensation polymerization. The pendant vinyl group offers a site for post-polymerization modification or for cross-linking, allowing for the fine-tuning of the material's properties. While the use of this specific diol in materials science is not yet widely reported, the synthesis of chiral polymers from similar chiral diols has been demonstrated.
Table 3: Potential Polymer Types from (1S,2S)-1-Phenyl-3-butene-1,2-diol
| Polymer Type | Polymerization Method | Potential Properties |
| Polyesters | Polycondensation with dicarboxylic acids or their derivatives. | Chiral recognition, biodegradability. |
| Polyurethanes | Polyaddition with diisocyanates. | Chiral recognition, elastomeric properties. |
| Vinyl Polymers | Polymerization of the vinyl group (if suitably activated). | Functionalized chiral polymers. |
Mechanistic Investigations and Stereochemical Analysis of Reactions Involving 1s,2s 3 Butene 1,2 Diol, 1 Phenyl
Reaction Mechanism Elucidation via Kinetic Studies
For allylic alcohols like (1S,2S)-3-Butene-1,2-diol, 1-phenyl-, kinetic resolution is a common application. In such processes, the two enantiomers of a racemic mixture react at different rates with a chiral catalyst or reagent, allowing for their separation. The efficiency of a kinetic resolution is determined by the selectivity factor (s), which is the ratio of the rate constants for the reaction of the two enantiomers (s = k_fast / k_slow). A higher 's' value indicates a more effective resolution. For the Sharpless asymmetric epoxidation, kinetic resolutions of racemic allylic alcohols can be highly efficient. psu.eduharvard.edu
Another significant reaction is the osmium-catalyzed asymmetric dihydroxylation. Kinetic investigations of the dihydroxylation of substituted styrenes have revealed a dependency of the reaction mechanism on the electronic nature of the substituents. nih.gov A concave Hammett plot, with a minimum for the unsubstituted styrene (B11656), suggests a change in the rate-limiting step or mechanism as the substituent is varied from electron-donating to electron-withdrawing. nih.gov For (1S,2S)-3-Butene-1,2-diol, 1-phenyl-, the phenyl group's electronic and steric properties would be expected to influence the reaction kinetics in a similar fashion.
The hydrolysis of the intermediate osmate ester can also be rate-limiting. Studies have shown that for styrenes with electron-withdrawing groups, the hydrolysis proceeds through a stepwise nucleophilic attack, while for those with electron-donating groups, it follows a specific acid-catalyzed A1-type process. nih.gov
Table 1: Factors Influencing Reaction Kinetics
| Factor | Influence on Reaction Rate | Relevant Reactions |
| Substrate Concentration | Generally, a higher concentration leads to a faster rate, but can also lead to side reactions. | Epoxidation, Dihydroxylation |
| Catalyst Loading | Increasing catalyst concentration typically increases the rate up to a certain point. | Epoxidation, Dihydroxylation |
| Ligand Concentration | Affects both rate and enantioselectivity. | Asymmetric Epoxidation, Dihydroxylation |
| Temperature | Higher temperatures usually increase the rate, but can negatively impact stereoselectivity. nih.gov | Most reactions |
| Solvent Polarity | Can significantly affect reaction rates and the position of equilibria. | Most reactions |
Transition State Analysis and Stereochemical Models
The stereochemical outcome of reactions involving (1S,2S)-3-Butene-1,2-diol, 1-phenyl- is rationalized through the analysis of transition state models. For reactions at the double bond, such as epoxidation or dihydroxylation, the approach of the reagent is directed by the existing stereocenters.
In the Sharpless asymmetric epoxidation, a mnemonic device is used to predict the stereochemistry of the product. The allylic alcohol is drawn in a specific orientation, and the chiral tartrate ligand directs the epoxidation to one of the two faces of the double bond. scripps.edu The high enantioselectivities observed, often exceeding 90% ee, are attributed to a well-defined transition state where the substrate, catalyst, and oxidant are precisely oriented. scripps.edu
For nucleophilic additions to a carbonyl group that could be formed from the oxidation of the secondary alcohol of the diol, the Felkin-Anh and Cram chelation models are predictive tools. uwindsor.cawebsite-files.comlibretexts.org The Felkin-Anh model predicts the stereochemical outcome by considering the steric hindrance of the substituents on the adjacent chiral center. uwindsor.ca The largest group is positioned anti-periplanar to the incoming nucleophile. In the case of (1S,2S)-3-Butene-1,2-diol, 1-phenyl-, if the secondary alcohol were oxidized to a ketone, the phenyl group would be the large group (L), the vinyl group the medium group (M), and the hydrogen the small group (S).
However, the presence of the hydroxyl group allows for the possibility of chelation control. website-files.comnih.gov If a Lewis acidic reagent is used, it can coordinate to both the carbonyl oxygen and the oxygen of the adjacent hydroxyl group, forming a rigid five-membered ring. This locks the conformation of the molecule and directs the nucleophile to attack from the less hindered face, often leading to the opposite diastereomer predicted by the Felkin-Anh model. libretexts.org
The osmium-catalyzed asymmetric dihydroxylation of alkenes proceeds through a concerted [3+2] cycloaddition, forming an osmate ester. washington.edumasterorganicchemistry.com The stereoselectivity is controlled by the chiral ligand, which creates a chiral pocket around the osmium tetroxide. The ligand-osmium complex then preferentially reacts with one face of the alkene.
Table 2: Stereochemical Models and Predicted Outcomes
| Model | Key Feature | Predicted Outcome for Reactions at a Derived Carbonyl |
| Felkin-Anh | Staggered conformation with the largest group anti to the nucleophile's trajectory. uwindsor.ca | Nucleophilic attack from the side of the smallest substituent. |
| Cram Chelation | Chelation of a Lewis acid between the carbonyl and an adjacent heteroatom. website-files.comlibretexts.org | Nucleophilic attack from the less hindered face of the rigid chelated ring. |
Role of Non-Covalent Interactions in Stereocontrol
Non-covalent interactions, particularly π-stacking, play a significant role in stabilizing transition states and influencing stereoselectivity in reactions involving aromatic compounds like (1S,2S)-3-Butene-1,2-diol, 1-phenyl-. nih.gov The phenyl group of the diol can engage in π-π stacking interactions with other aromatic moieties present in the catalyst, ligand, or solvent.
In the context of asymmetric catalysis, these interactions can create a more ordered transition state, amplifying the energy difference between the diastereomeric transition states and thus enhancing stereoselectivity. For instance, in certain asymmetric epoxidations, an attractive interaction between the phenyl group of the olefin and a part of the chiral catalyst has been proposed to favor a specific planar transition state, leading to higher enantioselectivity. nih.gov The stability of π-stacking interactions can be influenced by factors such as the distance between the aromatic rings and their relative orientation. probiologists.com
The indole (B1671886) ring of tryptophan, for example, is known to stabilize active species in enzymes through π-π stacking. nih.gov Similarly, in synthetic catalytic systems, engineered π-stacking interactions can be a powerful tool for achieving high levels of stereocontrol. rsc.org The interaction between an aromatic group on a substrate and an aromatic group on a chiral auxiliary or catalyst can be a key factor in determining the stereochemical outcome. nih.gov
In addition to π-stacking, hydrogen bonding is another crucial non-covalent interaction. The two hydroxyl groups of (1S,2S)-3-Butene-1,2-diol, 1-phenyl- can act as both hydrogen bond donors and acceptors. These interactions can pre-organize the substrate in the active site of a catalyst, leading to a more selective reaction. In the dihydroxylation of alkenes, a pre-equilibrium formation of a hydrogen bonding adduct between the catalyst and the oxidant has been suggested. washington.edu
Stereochemical Implications of Conformational Dynamics
The reactivity and stereoselectivity of reactions involving (1S,2S)-3-Butene-1,2-diol, 1-phenyl- are also influenced by its conformational dynamics. The molecule can adopt various conformations through rotation around its single bonds, and the relative populations of these conformers can affect the reaction outcome. rsc.org
The preferred conformation of the diol will be the one that minimizes steric and electronic repulsions. The interplay between the phenyl, vinyl, and hydroxyl groups will dictate the most stable arrangement. Techniques like NMR spectroscopy can be used to study the conformational preferences of molecules in solution. researchgate.netnih.govwhiterose.ac.uk
The conformational flexibility or rigidity of the molecule can have significant stereochemical implications. A more rigid conformation can lead to higher stereoselectivity, as it restricts the possible modes of reagent approach. Conversely, a more flexible molecule may react through multiple competing transition states, leading to lower selectivity.
The introduction of bulky protecting groups on the hydroxyls or modifications to the phenyl ring can alter the conformational landscape of the molecule. For example, introducing bulky groups can suppress π-π stacking interactions through steric hindrance, which could be used to tune the reactivity and selectivity. rsc.org
Computational and Theoretical Studies on 1s,2s 3 Butene 1,2 Diol, 1 Phenyl
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules. These calculations provide fundamental information about the distribution of electrons and the energies of molecular orbitals, which govern the molecule's reactivity and spectroscopic properties.
Calculations on analogous phenyl-substituted compounds reveal key electronic properties. For instance, studies on 1-phenyl substituted formazans using the PBE1PBE functional with a 6-311G(2d,2p) basis set have shown good agreement between calculated and experimental absorption wavelengths, highlighting the accuracy of DFT in predicting electronic transitions. nih.gov Similar calculations on (1S,2S)-3-butene-1,2-diol, 1-phenyl- would likely involve the hybrid B3LYP functional, which is widely used for organic molecules.
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. In phenyl-substituted systems, the HOMO is often associated with the π-system of the phenyl ring, while the LUMO can be located on the phenyl ring or other electron-accepting parts of the molecule.
A hypothetical table of calculated electronic properties for (1S,2S)-3-butene-1,2-diol, 1-phenyl-, based on typical values for similar compounds, is presented below. These values are illustrative and would require specific DFT calculations for this molecule.
| Property | Calculated Value (Illustrative) | Method/Basis Set (Assumed) |
| HOMO Energy | -6.5 eV | B3LYP/6-311+G(d,p) |
| LUMO Energy | -0.8 eV | B3LYP/6-311+G(d,p) |
| HOMO-LUMO Gap | 5.7 eV | B3LYP/6-311+G(d,p) |
| Dipole Moment | 2.5 D | B3LYP/6-311+G(d,p) |
| Ionization Potential | 8.2 eV | B3LYP/6-311+G(d,p) |
| Electron Affinity | 0.3 eV | B3LYP/6-311+G(d,p) |
This table is interactive. Click on the headers to sort.
These electronic parameters are crucial for understanding the molecule's behavior in various chemical environments and for predicting its reactivity in different reactions.
Conformer Analysis and Energy Landscapes
The flexibility of the butene-diol backbone in (1S,2S)-3-butene-1,2-diol, 1-phenyl- allows it to adopt multiple conformations. The relative stability of these conformers is determined by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and other non-covalent interactions. Computational methods are essential for mapping the potential energy surface and identifying the most stable conformers.
A key structural feature influencing the conformational preference is the potential for intramolecular hydrogen bonding between the two hydroxyl groups. Studies on similar chiral diols, such as butane-2,3-diol, have shown that gauche conformations, which allow for the formation of an intramolecular hydrogen bond, can be significantly more stable than anti conformations where the hydroxyl groups are far apart. chegg.com For (S,S)-butane-2,3-diol, DFT calculations have identified several stable conformers, with the relative energies depending on the dihedral angles of the O-C-C-O backbone and the orientation of the hydroxyl groups. researchgate.netnih.gov
The conformational landscape of (1S,2S)-3-butene-1,2-diol, 1-phenyl- is expected to be complex due to the additional rotational freedom of the phenyl group. The interaction between the phenyl ring and the butene-diol chain will further influence the relative energies of the conformers. The most stable conformers are likely to be those that minimize steric repulsion while maximizing stabilizing interactions like intramolecular hydrogen bonds.
An illustrative table of potential conformers and their calculated relative energies for (1S,2S)-3-butene-1,2-diol, 1-phenyl- is provided below, based on analogies with butane-2,3-diol. The nomenclature would describe the orientation of the key dihedral angles.
| Conformer | O-C-C-O Dihedral | Relative Energy (kcal/mol) (Illustrative) | Key Interactions |
| 1 | gauche | 0.0 | Intramolecular H-bond |
| 2 | anti | 2.5 | Sterically less hindered |
| 3 | gauche' | 1.8 | Intramolecular H-bond, different OH orientation |
| 4 | Phenyl-eclipsed | 5.0 | Steric clash with vinyl group |
This table is interactive. Explore the different conformers and their properties.
The barriers for interconversion between these conformers are also computationally accessible and are important for understanding the molecule's dynamics. For butane-2,3-diol, the barriers for the rotation of the O-C-C-O dihedral angle were calculated to be in the range of 20-30 kJ/mol. nih.gov
Prediction of Spectroscopic Properties (excluding direct basic identification data)
Computational chemistry provides powerful tools for predicting various spectroscopic properties, which can aid in the structural elucidation and characterization of molecules. For (1S,2S)-3-butene-1,2-diol, 1-phenyl-, the prediction of chiroptical spectra, such as Vibrational Circular Dichroism (VCD), is particularly valuable for confirming its absolute configuration.
DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict NMR chemical shifts with a high degree of accuracy. nih.gov For complex molecules, these predictions can help in assigning ambiguous signals in experimental spectra. The chemical shifts are sensitive to the conformational ensemble of the molecule, and by comparing calculated and experimental values, insights into the predominant conformations in solution can be gained.
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is highly sensitive to the three-dimensional structure of the molecule. Theoretical prediction of VCD spectra using DFT has become a standard method for determining the absolute configuration of chiral molecules. researchgate.net Recent studies on styrene (B11656) oxide, a structurally related chiral epoxide, have demonstrated the utility of resonant two-photon ionization CD (R2PICD) spectroscopy, where theoretical calculations were crucial for interpreting the mode-dependent CD effects. nih.govresearcher.life
The table below presents a hypothetical comparison of predicted and experimental spectroscopic data for a specific vibrational mode of (1S,2S)-3-butene-1,2-diol, 1-phenyl-, illustrating how computational data can be used.
| Spectroscopic Parameter | Predicted Value (Illustrative) | Experimental Value (Hypothetical) | Method (Prediction) |
| ¹H NMR (C1-H) | 4.85 ppm | 4.82 ppm | GIAO-B3LYP/6-311+G(d,p) |
| ¹³C NMR (C1) | 75.3 ppm | 75.1 ppm | GIAO-B3LYP/6-311+G(d,p) |
| VCD (O-H stretch) | +2.5 x 10⁻⁴ ΔA | +2.2 x 10⁻⁴ ΔA | DFT/B3LYP/6-311++G(d,p) |
This interactive table allows for a comparison of theoretical predictions with potential experimental outcomes.
Molecular Dynamics Simulations of Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, allowing for the study of interactions with solvent molecules and the exploration of conformational changes. For (1S,2S)-3-butene-1,2-diol, 1-phenyl-, MD simulations can offer valuable insights into its solvation and the dynamics of intramolecular hydrogen bonding.
MD simulations of various diols in aqueous solution have highlighted the importance of both intramolecular and intermolecular hydrogen bonds. nih.govub.edu For 1,2-butanediol, simulations have shown that it forms an intramolecular hydrogen bond in a significant portion of configurations even in the gas phase. nih.gov In solution, the balance between intramolecular hydrogen bonding and interactions with solvent molecules is crucial in determining the conformational preferences.
Simulations of chiral diols have also been used to study their conformational behavior in different solvents. nih.gov The choice of force field, such as OPLS-AA, is critical for accurately modeling the interactions. nih.gov The solvation of a molecule like (1S,2S)-3-butene-1,2-diol, 1-phenyl- would be complex, with the phenyl group preferring nonpolar environments and the diol moiety interacting favorably with polar solvents through hydrogen bonding.
The following table illustrates the type of data that can be obtained from MD simulations, showing the average number of hydrogen bonds formed by the diol in different solvents.
| Solvent | Avg. Intramolecular H-bonds | Avg. Solute-Solvent H-bonds | Simulation Time (ns) |
| Water | 0.4 | 3.8 | 100 |
| Methanol | 0.6 | 2.5 | 100 |
| Chloroform | 0.8 | 0.5 | 100 |
This interactive table demonstrates how solvation affects hydrogen bonding patterns.
These simulations can also be used to calculate properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute, providing a detailed picture of the solvation shell.
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry is an indispensable tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. For (1S,2S)-3-butene-1,2-diol, 1-phenyl-, several reaction pathways can be envisioned, including oxidation and dehydration, and computational modeling can predict their feasibility.
The oxidation of diols is a synthetically important transformation. Computational studies on the palladium-catalyzed oxidation of diols have provided a predictive model for site-selectivity, showing that electronic effects play a crucial role. researchgate.net Similarly, the oxidation of the allylic alcohol moiety in (1S,2S)-3-butene-1,2-diol, 1-phenyl- could be modeled to understand the factors controlling regioselectivity and stereoselectivity. nih.gov
Dehydration of diols is another important reaction class. Computational studies on the dehydration of 1-phenyl-1,2-ethanediol (B126754) (styrene glycol) catalyzed by vanadium complexes have elucidated the stepwise mechanism and the nature of the transition states involved. chemrxiv.org A similar approach could be applied to (1S,2S)-3-butene-1,2-diol, 1-phenyl- to understand how the presence of the vinyl group affects the reaction pathway.
The table below provides an illustrative example of calculated activation energies for a hypothetical reaction of (1S,2S)-3-butene-1,2-diol, 1-phenyl-, comparing different pathways.
| Reaction Pathway | Transition State Structure | Activation Energy (kcal/mol) (Illustrative) | Computational Method |
| Oxidation at C1 | [TS-Ox1] | 18.5 | DFT (B3LYP/6-311+G(d,p)) |
| Oxidation at C2 | [TS-Ox2] | 22.1 | DFT (B3LYP/6-311+G(d,p)) |
| Dehydration | [TS-Dehyd] | 25.8 | DFT (B3LYP/6-311+G(d,p)) |
This interactive table compares the energetic barriers for different potential reactions.
By mapping the entire reaction coordinate and identifying the structures of intermediates and transition states, computational modeling provides a detailed understanding of the reaction mechanism that is often difficult to obtain through experimental means alone.
Advanced Characterization and Analytical Methodologies for 1s,2s 3 Butene 1,2 Diol, 1 Phenyl Excluding Basic Identification Data
Chiral Chromatography Techniques for Enantiomeric Purity Assessment
The determination of the enantiomeric purity of (1S,2S)-3-Butene-1,2-diol, 1-phenyl- is critical, particularly when it is synthesized via asymmetric methods. Chiral chromatography, in its various forms, stands as a cornerstone for achieving this separation and quantification.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) equipped with chiral stationary phases (CSPs) are powerful tools for the enantioseparation of chiral diols. The selection of the appropriate CSP is paramount for achieving baseline resolution of the enantiomers.
For compounds structurally similar to 1-phenyl-3-butene-1,2-diol, such as other chiral vicinal diols, polysaccharide-based CSPs are often employed in HPLC. These phases, typically derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, create a chiral environment where the enantiomers can form transient diastereomeric complexes with differing stabilities, leading to different retention times. The enantiomeric excess (%ee) can then be accurately determined by integrating the peak areas of the two enantiomers. In a study on the asymmetric dihydroxylation of olefins, the resulting chiral vicinal diols were successfully analyzed to determine their enantiomeric excess values using HPLC with a chiral stationary phase. nih.gov
In the realm of GC, derivatized cyclodextrins are common chiral selectors. gcms.cz For the analysis of volatile chiral compounds like diols, prior derivatization to a less polar and more volatile species may be necessary. The separation occurs based on the differential interaction of the enantiomeric derivatives with the cyclodextrin (B1172386) cavities. For instance, permethylated beta-cyclodextrin (B164692) has been utilized in cyanopropyl-dimethylpolysiloxane stationary phases for stereochemical separations. gcms.cz The Rt-βDEXsm column, a type of β-cyclodextrin-based CSP, has demonstrated broad utility in separating a wide range of chiral compounds. gcms.cz
Table 1: Exemplary Chiral Chromatography Conditions for Diol Analysis
| Parameter | HPLC | GC |
| Chiral Stationary Phase | Polysaccharide-based (e.g., cellulose or amylose derivatives) | Derivatized β-cyclodextrin (e.g., Rt-βDEXsm) |
| Mobile/Carrier Gas | Hexane/Isopropanol mixtures | Hydrogen or Helium |
| Detection | UV or Refractive Index | Flame Ionization Detector (FID) |
| Typical Application | Determination of enantiomeric excess of vicinal diols nih.gov | Separation of various chiral compounds, including alcohols gcms.cz |
This table presents typical, not specific, conditions for the analysis of (1S,2S)-3-Butene-1,2-diol, 1-phenyl-, based on methods for similar compounds.
Capillary Electrophoresis (CE) has emerged as a powerful and versatile technique for the enantioseparation of chiral molecules, including diols. bohrium.com A key advantage of CE is that the chiral selector is mobile in the background electrolyte, offering flexibility in method development. bohrium.com
For the enantioseparation of vicinal diols, cyclodextrins and their derivatives are frequently used as chiral selectors in the background electrolyte. nih.govnih.gov The separation mechanism relies on the formation of transient diastereomeric inclusion complexes between the chiral selector and the enantiomers of the analyte. These complexes possess different electrophoretic mobilities, leading to their separation.
In one study, a mono-6(A)-aminoethylamino-beta-cyclodextrin was found to be a highly effective cationic chiral selector for the separation of eight chiral aromatic vicinal diols using Capillary Zone Electrophoresis (CZE). nih.gov Optimal separation was achieved with a 10 mM concentration of the chiral selector in a 200 mM borate (B1201080) buffer at pH 10. nih.gov Another study successfully employed a neutral beta-cyclodextrin as a chiral selector in a borate buffer to determine the enantiomeric purity of diols produced from asymmetric dihydroxylation reactions. nih.gov High resolution was obtained under conditions of 2.2% (w/v) beta-cyclodextrin in a 200 mM borate buffer at pH 10. nih.gov
Table 2: Optimized Conditions for Capillary Electrophoresis of Chiral Vicinal Diols
| Parameter | Method 1 nih.gov | Method 2 nih.gov |
| Chiral Selector | mono-6(A)-aminoethylamino-beta-cyclodextrin | neutral beta-cyclodextrin |
| Selector Concentration | 10 mM | 2.2% (w/v) |
| Buffer | 200 mM Borate | 200 mM Borate |
| pH | 10 | 10 |
| Voltage | 15 kV | 15 kV |
| Temperature | 20 °C | 20 °C |
Advanced Spectroscopic Techniques for Structural Confirmation (excluding basic compound identification)
Beyond initial identification, advanced spectroscopic methods are indispensable for the detailed stereochemical assignment of (1S,2S)-3-Butene-1,2-diol, 1-phenyl-.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) and carbon-13 (¹³C) NMR, is a powerful tool for determining the relative stereochemistry of diastereomers. For (1S,2S)-3-Butene-1,2-diol, 1-phenyl-, which is a syn diol, NMR can distinguish it from its anti diastereomer.
The coupling constants (J-values) between the protons on the stereogenic carbons (H-1 and H-2) can provide valuable information about their dihedral angle, which is different for syn and anti isomers. Furthermore, techniques like Nuclear Overhauser Effect (NOE) spectroscopy can reveal through-space proximity between protons, helping to confirm the relative configuration. In the supporting information for a study on related compounds, detailed ¹H and ¹³C NMR spectra were provided to distinguish between syn and anti diastereomers of various substituted butenols. rsc.org
Advanced Mass Spectrometry (MS) techniques, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), coupled with tandem mass spectrometry (MS/MS), can be utilized to identify and characterize transient intermediates in the synthesis of (1S,2S)-3-Butene-1,2-diol, 1-phenyl-. This is particularly useful in mechanistic studies of reactions like asymmetric dihydroxylation, where osmate esters are formed as key intermediates. By carefully designing experiments, these reactive species can be trapped and their structures elucidated through fragmentation analysis, providing insights into the reaction pathway and the origins of stereoselectivity.
X-ray Crystallography for Absolute Configuration Determination (if applicable)
When a suitable single crystal of (1S,2S)-3-Butene-1,2-diol, 1-phenyl- or a derivative can be obtained, X-ray crystallography provides an unambiguous determination of its absolute configuration. This technique maps the electron density of the atoms in the crystal, revealing the precise three-dimensional arrangement of the atoms in the molecule, including the stereochemistry at the chiral centers. While no specific crystal structure for (1S,2S)-3-Butene-1,2-diol, 1-phenyl- was found in the provided search results, the general methodology is well-established. For example, the crystal structures of other phenyl-containing organic molecules have been determined, showcasing the power of this technique to elucidate molecular geometry and intermolecular interactions. nih.govresearchgate.net The refinement of the crystal structure data allows for the precise measurement of bond lengths and angles, confirming the (1S,2S) configuration.
Emerging Research Directions and Future Perspectives for 1s,2s 3 Butene 1,2 Diol, 1 Phenyl
Integration into Flow Chemistry Methodologies
The transition from traditional batch processing to continuous flow chemistry represents a significant paradigm shift in chemical manufacturing, offering improvements in safety, efficiency, and scalability. nih.govrsc.org For the synthesis of chiral molecules like (1S,2S)-3-Butene-1,2-diol, 1-phenyl-, flow chemistry presents a compelling future direction.
Continuous-flow reactors, including micro- and mesoreactors, provide superior control over reaction parameters such as temperature, pressure, and mixing, which is crucial for stereoselective reactions where even minor fluctuations can impact enantiomeric purity. thieme.de The high surface-area-to-volume ratio in these reactors facilitates rapid heat exchange, enabling the use of highly exothermic reactions that are often difficult to control in large-scale batch reactors. Furthermore, the integration of in-line purification and analysis tools can allow for real-time optimization and quality control.
Future research will likely focus on adapting known synthetic routes for (1S,2S)-3-Butene-1,2-diol, 1-phenyl-, such as asymmetric dihydroxylation or the reduction of corresponding α-hydroxy ketones, into continuous flow systems. The development of immobilized catalysts or enzymes packed into flow reactors is a particularly attractive avenue, as it simplifies catalyst recycling and reduces product contamination, aligning with the principles of green chemistry. nih.gov The successful application of flow chemistry to the synthesis of other chiral building blocks, such as 1,2-diamino derivatives, demonstrates the feasibility and benefits of this approach. thieme.de
Table 1: Comparison of Batch vs. Potential Flow Synthesis for Chiral Diols
| Feature | Traditional Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Heat Transfer | Limited, risk of hotspots | Excellent, precise temperature control |
| Safety | Handling of large volumes of hazardous reagents | Small reaction volumes, in-situ generation of reactive species |
| Scalability | Complex, requires reactor redesign | Simpler, by extending operational time ("scaling out") |
| Process Control | Manual or delayed feedback | Automated, real-time monitoring and optimization |
| Catalyst Use | Homogeneous, requires separation | Heterogenized/immobilized, easy separation and reuse |
Applications in Supramolecular Chemistry and Self-Assembly
The two hydroxyl groups of (1S,2S)-3-Butene-1,2-diol, 1-phenyl- are ideal functional handles for directing the formation of non-covalent assemblies, opening up future applications in supramolecular chemistry. The ability of diols to form hydrogen bonds is a cornerstone of this field, enabling the construction of ordered, higher-level structures from individual molecular components.
One promising area is the use of this diol as a chiral modifier in supramolecular catalysis. Research has shown that chiral diols can coordinate with metal centers to form complex, self-assembled catalytic systems. acs.orgnih.gov In one such strategy, a chiral diol binds to a first metal (e.g., Titanium), and this entire supramolecular complex acts as a chiral ligand for a second, catalytically active metal (e.g., Rhodium), inducing high enantioselectivity in reactions like asymmetric hydrogenation. acs.orgnih.govresearchgate.net The specific stereochemistry of (1S,2S)-3-Butene-1,2-diol, 1-phenyl- could be used to create novel, highly specific catalysts through this self-assembly approach.
Furthermore, chiral diols have been effectively used as additives to enhance the performance of organocatalysts. For instance, diols like (S)-BINOL can form a chiral supramolecular system with L-proline through hydrogen bonding, significantly improving the enantioselectivity of direct aldol (B89426) reactions. organic-chemistry.org Future studies could explore (1S,2S)-3-Butene-1,2-diol, 1-phenyl- in a similar capacity. The formation of inclusion crystals, where the diol acts as a chiral host for prochiral guest molecules, is another potential application, offering a method for chiral recognition and separation. researchgate.net
Green Solvents and Sustainable Processes in its Synthesis and Use
The principles of green chemistry are increasingly driving innovation in chemical synthesis. rsc.org For a valuable building block like (1S,2S)-3-Butene-1,2-diol, 1-phenyl-, developing sustainable manufacturing processes is a critical future objective. This involves minimizing waste, reducing energy consumption, and utilizing renewable and non-toxic materials.
A key focus is the replacement of conventional volatile organic solvents with greener alternatives. rsc.org Water is a highly attractive solvent, and while many organic compounds have poor solubility, the use of micro-aqueous or biphasic systems can overcome this limitation. Biocatalytic approaches, which often operate in aqueous media, are particularly promising. The enzymatic synthesis of the closely related compound (1S,2S)-1-phenylpropane-1,2-diol has been successfully demonstrated using whole-cell catalysts in micro-aqueous organic solvent systems, achieving high product concentrations and yields from inexpensive starting materials. acs.orgresearchgate.net Adapting these biocatalytic methods represents a direct path to a more sustainable synthesis of the target diol.
Other green solvents that could be explored include biomass-derived options like Cyrene, which has been shown to be an effective medium for various organic reactions. mdpi.com The ultimate green approach is to conduct reactions under solvent-free conditions, a strategy that has proven successful in the asymmetric ring-opening of meso-epoxides to furnish chiral diols. nih.gov
Table 2: Potential Green Solvents for Diol Synthesis
| Solvent Type | Examples | Advantages | Potential Challenges |
|---|---|---|---|
| Aqueous Systems | Water, Brine | Non-toxic, inexpensive, non-flammable | Poor solubility of many organic substrates |
| Biomass-Derived | Cyrene, 2-Methyl-THF | Renewable source, biodegradable | Performance may vary, potential reactivity |
| Ionic Liquids | Imidazolium-based | Low volatility, tunable properties | Cost, toxicity concerns, viscosity |
| Supercritical Fluids | Supercritical CO₂ | Gaseous at STP (easy removal), non-toxic | Requires high-pressure equipment |
| Solvent-Free | No solvent | Maximum atom economy, no solvent waste | Limited to liquid reagents or low-melting solids |
Development of Novel Catalytic Systems Based on the Diol Framework
Chiral diols are recognized as "privileged" scaffolds in asymmetric catalysis, meaning their structural motifs are readily adaptable to create a wide range of successful ligands for various transformations. nih.gov A major future research direction for (1S,2S)-3-Butene-1,2-diol, 1-phenyl- is its use as a chiral starting material for the synthesis of new, bespoke catalysts and ligands.
The two hydroxyl groups can be readily functionalized to introduce new coordinating atoms, such as phosphorus, nitrogen, or sulfur. For example, conversion of the diol to a cyclic phosphite, phosphonite, or bisphosphine could yield new ligands for transition-metal-catalyzed reactions like hydrogenation, allylic alkylation, or cross-coupling. The inherent C₂-like symmetry and defined stereochemistry of the diol backbone would be translated to the resulting catalyst, creating a specific chiral pocket around the metal center to control the stereochemical outcome of a reaction. Many powerful ligands, such as TADDOL and various BINOL derivatives, are based on a diol framework, and their success provides a clear blueprint for developing new catalysts from the (1S,2S)-3-Butene-1,2-diol, 1-phenyl- scaffold. nih.gov
Furthermore, the diol itself can act as an organocatalyst. Chiral diols facilitate reactions by activating substrates or reagents through hydrogen bonding or by forming transient covalent bonds with organoboron or organosilicon reagents. nih.gov The unique electronic and steric properties conferred by the phenyl and vinyl groups of (1S,2S)-3-Butene-1,2-diol, 1-phenyl- could lead to novel organocatalysts with unique reactivity and selectivity profiles compared to existing diol catalysts.
Computational Design of New Chiral Reagents and Ligands Based on the Diol Scaffold
Advances in computational chemistry provide powerful tools for accelerating the discovery and optimization of new chiral catalysts and reagents. Instead of relying solely on experimental trial-and-error, in silico methods can be used to rationally design new molecular structures based on the (1S,2S)-3-Butene-1,2-diol, 1-phenyl- scaffold and predict their catalytic performance.
Molecular modeling techniques, such as Density Functional Theory (DFT) and molecular mechanics, can be used to build virtual libraries of potential ligands derived from the diol. nih.gov For example, different phosphine (B1218219) groups could be computationally attached to the diol framework, and the resulting geometries of their metal complexes could be calculated. Docking simulations can then model the interaction of these virtual catalysts with a target substrate in a transition state, allowing researchers to estimate the likely enantioselectivity of the reaction. nih.gov This approach helps prioritize the most promising candidate ligands for actual laboratory synthesis, saving significant time and resources.
Computational methods are also invaluable for understanding the mechanism of existing reactions. For instance, creating a mathematical model of the biocatalytic production of the analogous (1S,2S)-1-phenylpropane-1,2-diol can help identify kinetic bottlenecks and optimize reaction conditions for maximum yield and purity. researchgate.net As computational power and algorithmic accuracy continue to improve, the de novo design of highly efficient and selective catalysts based on scaffolds like (1S,2S)-3-Butene-1,2-diol, 1-phenyl- will become an increasingly vital and routine part of chemical research.
Q & A
[Basic] What enzymatic methods are reported for the stereoselective synthesis of (1S,2S)-1-phenylpropane-1,2-diol?
Methodological Answer:
A two-step enzymatic synthesis using benzaldehyde lyase (BAL) and benzoylformate decarboxylase (BFD) with LB-ADH (Lactobacillus brevis alcohol dehydrogenase) has been employed. Starting from benzaldehyde and acetaldehyde, this method achieves high diastereomeric excess (de=98% for (1S,2S)-isomer). The reaction involves cross-aldol addition followed by asymmetric reduction, ensuring stereochemical control .
[Advanced] How can multi-enzymatic cascades be optimized for one-pot synthesis of (1S,2S)-1-phenylpropane-1,2-diol?
Methodological Answer:
A three-enzyme cascade (e.g., BAL, BFD, and LB-ADH) in a single reactor minimizes intermediate isolation. Key parameters include pH control (6.5–7.5), cofactor regeneration (NAD+), and substrate feeding rates. Computational modeling of enzyme kinetics and substrate inhibition profiles can further optimize yield and stereoselectivity .
[Basic] What analytical techniques are used to verify enantiopurity post-synthesis?
Methodological Answer:
Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) or NMR analysis using chiral shift reagents (e.g., Eu(hfc)₃) are standard. For example, H NMR in CDCl₃ at 400 MHz can resolve diastereomeric splitting patterns in vicinal diols .
[Advanced] How are metabolic pathways of 3-butene-1,2-diol analyzed in toxicological studies?
Methodological Answer:
In vivo tracking involves LC-MS/MS analysis of mercapturic acid metabolites (e.g., 4-(N-acetyl-L-cystein-S-yl)-1,2-dihydroxybutane) in urine. Isotope-labeled tracers (e.g., C-BDD) and enzyme inhibition assays (e.g., epoxide hydrolase blockers) help identify intermediates like hydroxymethylvinyl ketone (HMVK) .
[Basic] How should storage conditions be designed to prevent degradation during experiments?
Methodological Answer:
Store at -20°C under inert gas (argon) in amber vials. Degradation accelerates at >25°C; monitor via periodic HPLC-UV (λ=210 nm) to detect oxidation byproducts. Avoid prolonged storage (>6 months) due to instability .
[Advanced] What mechanisms explain enzyme inactivation by 3-butene-1,2-diol analogs?
Methodological Answer:
Pseudosubstrates like 3-butyne-1,2-diol cause mechanism-based inactivation of diol dehydratases (DD) via radical intermediate trapping. Kinetic studies (kcat/kinact <1) and X-ray crystallography reveal covalent adduct formation at the active site, disrupting coenzyme B12 binding .
[Basic] How do physical properties (e.g., LogP) influence experimental design?
Methodological Answer:
LogP (1.47) and water solubility (1.03 g/cm³) guide solvent selection for extraction (e.g., ethyl acetate for hydrophilic phases) and reaction media (aqueous-organic biphasic systems). Boiling point (241.7°C) informs distillation protocols .
[Advanced] How do interspecies differences affect toxicity assessments of 3-butene-1,2-diol?
Methodological Answer:
Male Sprague-Dawley rats show higher LD50 (1200 mg/kg) than B6C3F1 mice (800 mg/kg) due to variations in glutathione-S-transferase activity. Comparative microsomal assays (liver S9 fractions) quantify species-specific metabolic rates and detoxification pathways .
[Basic] What enzymes are optimal for stereoselective diol synthesis?
Methodological Answer:
LB-ADH (for anti-Prelog reduction) and Rhodococcus erythropolis DCL14 oxidoreductase (substrate-specific for (1S,2S,4R)-menth-8-ene-1,2-diol) are preferred. Screening via activity assays (e.g., NADH consumption at 340 nm) identifies high-fidelity candidates .
[Advanced] How are reactive intermediates like HMVK tracked in vivo?
Methodological Answer:
Stable isotope dilution assays (SIDA) with H₅-HMVK and tandem mass spectrometry (MRM mode) detect adducts in plasma. Mechanistic studies use knockout mouse models (GSTA4⁻/⁻) to validate detoxification pathways .
[Basic] How is enantiopurity validated post-synthesis?
Methodological Answer:
Polarimetry ([α] ± specific rotation) coupled with chiral GC (β-cyclodextrin columns) confirms enantiomeric ratios. For example, (1S,2S)-isomers exhibit distinct retention times compared to (1R,2R) counterparts .
[Advanced] What strategies mitigate stereochemical inversion during scale-up?
Methodological Answer:
Kinetic resolution via immobilized enzymes (e.g., Novozym 435) minimizes racemization. Process analytical technology (PAT) tools, like inline FTIR, monitor reaction progress and adjust pH/temperature in real time .
[Basic] What reaction conditions maximize yield in enzymatic syntheses?
Methodological Answer:
Optimal conditions include 30°C, pH 7.0, and 10% v/v co-solvents (e.g., DMSO) to enhance substrate solubility. Cofactor recycling systems (e.g., glucose dehydrogenase/NAD+) improve turnover numbers (TON >500) .
[Advanced] How do substrate analogs inform enzyme mechanism studies?
Methodological Answer:
Thioglycerol and 3-butyne-1,2-diol act as pseudosubstrates to probe radical intermediates in diol dehydratases. Stopped-flow EPR spectroscopy captures transient cobalt-centered radicals, elucidating B12-dependent catalysis .
[Basic] How is stability assessed under experimental conditions?
Methodological Answer:
Accelerated stability studies (40°C/75% RH for 4 weeks) with UPLC-MS identify degradation products (e.g., epoxides). Kinetic modeling (Arrhenius plots) predicts shelf-life under varying temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
